ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core fused with a piperazine ring. Key structural attributes include:
- Thiazole ring: Substituted with an amino group (C4) and a propan-2-yl carbamoyl group (C3).
- Piperazine linkage: Connected via a carbonyl group at the thiazole’s C5 position and esterified with an ethyl carboxylate at the N1 position of piperazine.
Properties
IUPAC Name |
ethyl 4-[4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S/c1-4-24-15(23)20-7-5-19(6-8-20)14(22)12-10(16)11(18-25-12)13(21)17-9(2)3/h9H,4-8,16H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYVYKMWGFIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isothiazole intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Thiazole vs. Pyrazole/Pyrimidine Derivatives
- Target Compound: The thiazole ring’s sulfur atom contributes to unique electronic and hydrogen-bonding properties, differentiating it from nitrogen-rich pyrazoles (e.g., pyrazolo[3,4-d]pyrimidines in ). Pyrazoles, such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (), lack sulfur but share amino and ester functionalities, which may influence solubility and target binding .
- Pyrazolopyrimidines (): These feature fused pyrazole-pyrimidine systems, offering planar structures conducive to intercalation or enzyme inhibition. The absence of a piperazine linker in these derivatives limits their conformational flexibility compared to the target compound .
Triazolo-Pyrimidine Analogues
- Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate () replaces the thiazole with a triazolo-pyrimidine core. The triazole’s additional nitrogen enhances polarity, while the chlorophenyl group increases lipophilicity. This contrast highlights the target compound’s balance between solubility (via carbamoyl) and bioavailability (via ethyl ester) .
Piperazine Substituent Variations
- Arylpiperazine Derivatives : In 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (), the piperazine is substituted with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the target’s ester .
Functional Group Analysis
Biological Activity
Ethyl 4-{4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carbonyl}piperazine-1-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a thiazole moiety and an ethyl ester functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially due to the thiazole component which is known for enhancing membrane permeability in bacteria .
2. Anticancer Properties
Thiazole derivatives are often investigated for their anticancer potential. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Apoptosis induction |
| Jurkat | 12 | Cell cycle arrest |
3. Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant effects in animal models. It was found to significantly reduce seizure activity in models induced by pentylenetetrazol (PTZ), suggesting potential utility in treating epilepsy .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including the target compound, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
In a comparative study of several thiazole derivatives, this compound exhibited superior antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole moiety may interfere with key metabolic enzymes in pathogens or cancer cells.
- Induction of Oxidative Stress : The compound might induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
